(+)-MDL 105725

Description

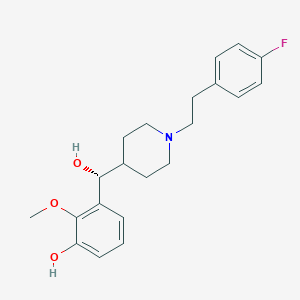

Structure

3D Structure

Properties

IUPAC Name |

3-[(R)-[1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl]-hydroxymethyl]-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26FNO3/c1-26-21-18(3-2-4-19(21)24)20(25)16-10-13-23(14-11-16)12-9-15-5-7-17(22)8-6-15/h2-8,16,20,24-25H,9-14H2,1H3/t20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVDGOKMQDYFKFY-HXUWFJFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1O)C(C2CCN(CC2)CCC3=CC=C(C=C3)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC=C1O)[C@@H](C2CCN(CC2)CCC3=CC=C(C=C3)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Pharmacological Profile and Receptor Interactions of + Mdl 105725

In Vitro Characterization of 5-HT2A Receptor Binding Affinity

The affinity of (+)-MDL 105725 for the 5-HT2A receptor has been a key area of research, defining its potential as a pharmacologically active agent.

Radioligand Binding Assays for 5-HT2A Receptor Specificity

Radioligand binding assays have been instrumental in determining the specific binding characteristics of this compound to the 5-HT2A receptor. In vitro studies have demonstrated its notable affinity for this receptor subtype. For instance, a derivative of MDL 105725, labeled with fluorine-18 (B77423) ([¹⁸F]MH.MZ), exhibited excellent specific binding to the 5-HT2A receptor with a reported inhibitory constant (Ki) of 9.0 nM. uni-mainz.de Another study utilizing [¹⁸F]MH.MZ, which uses MDL 105725 as a desmethyl analogue for its synthesis, reported a Ki of 3 nM for the 5-HT2A receptor. uni-mainz.denih.gov These assays underscore the compound's significant and specific interaction with the 5-HT2A receptor. uni-mainz.de

Comparative Selectivity Profile Against Other Neuroreceptors

The selectivity of a compound is a critical aspect of its pharmacological profile. In vitro binding experiments have been conducted to assess the selectivity of this compound against a wide array of other neuroreceptors. uni-mainz.denih.gov A radiolabeled analog of MDL 105725, [¹⁸F]MH.MZ, demonstrated a high degree of selectivity for the 5-HT2A receptor, with no significant affinity observed for a variety of other receptors and transporters. uni-mainz.denih.gov This high selectivity is a characteristic shared with its parent compound, MDL 100907, which is known for its more than 100-fold greater affinity for the 5-HT2A receptor compared to other receptors. nih.gov The selective nature of these compounds is crucial for their potential therapeutic applications, as it minimizes off-target effects. nih.gov

Table 1: Comparative Binding Affinities

Functional Antagonism at the 5-HT2A Receptor

Beyond its binding affinity, the functional activity of this compound at the 5-HT2A receptor is that of an antagonist. axonmedchem.comlabshake.comglpbio.comaxonmedchem.com This means that while it binds to the receptor, it does not elicit the typical biological response that an agonist would. Instead, it blocks the receptor, preventing endogenous serotonin (B10506) or other 5-HT2A agonists from activating it. The parent compound, MDL 100907, has been extensively characterized as a potent 5-HT2A antagonist. nih.govnih.gov It has been shown to reverse the effects of 5-HT2A receptor activation in various preclinical models. nih.gov For example, MDL 100907 potently inhibits head twitches in rodents induced by 5-HT2A agonists. nih.gov As an active metabolite, this compound contributes to this functional antagonism in vivo. nih.gov

Metabolite Status: Relationship to MDL 100907 Pharmacology

The pharmacological activity of this compound is best understood in the context of its role as an active metabolite of MDL 100907.

Parent Compound's (MDL 100907) Primary Receptor Antagonism and Clinical Development Context

MDL 100907, also known as volinanserin, is a highly selective and potent 5-HT2A receptor antagonist. nih.govwikipedia.org In preclinical studies, it demonstrated a high affinity for the 5-HT2A receptor with subnanomolar potency and over 100-fold selectivity against other neuroreceptors. nih.gov This compound was investigated in clinical trials as a potential treatment for schizophrenia. nih.govresearchgate.net Although it showed promise in preclinical models of antipsychotic activity, it did not demonstrate sufficient efficacy in clinical trials to gain approval for this indication. researchgate.net The rationale for its development was based on the hypothesis that selective 5-HT2A receptor antagonism could produce antipsychotic effects. nih.gov

Formation and In Vivo Generation of this compound as an Active Metabolite

Table 2: PubChem Compound Identifiers

Contribution of this compound to Overall Pharmacological Effects in vivo

A key study utilizing in vivo microdialysis in rats was conducted to determine the concentrations of both MDL 100,907 and this compound in the brain extracellular fluid (ECF) following administration of MDL 100,907. nih.gov The results from this research provide critical insights into the relative contributions of the parent drug and its metabolite to the effects observed in the brain.

The study revealed that the permeability of the blood-brain barrier (BBB) to MDL 100,907 is more than four times greater than that of this compound. nih.gov This significant difference in CNS penetration suggests that a smaller proportion of the peripherally formed this compound reaches the brain compared to its parent compound.

Furthermore, the research demonstrated that MDL 100,907 does not undergo substantial metabolism to this compound within the brain itself. nih.gov This finding, combined with its lower BBB permeability, indicates that the concentrations of this compound in the brain are considerably lower than those of MDL 100,907 after the parent drug is administered. Consequently, the data suggest that MDL 100,907 is the predominant active agent responsible for the pharmacological effects within the brain, especially at higher doses. nih.gov

Preclinical Research Methodologies and Findings for + Mdl 105725

In Vivo Pharmacokinetic and Brain Penetration Studies

The preclinical assessment of (+)-MDL 105725, an active metabolite of the selective 5-HT2A receptor antagonist MDL 100,907, has utilized sophisticated techniques to understand its behavior in the central nervous system (CNS). nih.gov These studies are crucial for determining the compound's potential as a centrally acting agent and for interpreting its pharmacological effects.

In vivo microdialysis is a key methodology employed to investigate the brain penetration of this compound. nih.gov This advanced neuromonitoring technique allows for the continuous, real-time sampling of molecules from the brain's extracellular fluid (ECF). rush.edu The procedure involves the stereotaxic implantation of a semi-permeable microdialysis catheter, or probe, into a specific brain region. rush.edumdialysis.com

In studies involving this compound, probes were placed in the medial prefrontal cortex (mPFC) of rats. nih.gov A physiological solution (microdialysate) is slowly perfused through the catheter, allowing substances from the surrounding ECF to diffuse across the membrane and into the collected dialysate, which is then extracted for analysis. rush.edu For the quantification of this compound and its parent compound, the collected dialysate samples were analyzed using the highly sensitive and specific method of liquid chromatography-tandem mass spectrometry (LC/MS/MS). nih.gov This approach provides direct measurement of the unbound, pharmacologically active concentration of the compound at its target site within the brain. nih.govcore.ac.uk

Comparative studies using in vivo microdialysis have been essential to delineate the relative contributions of MDL 100,907 and its metabolite, this compound, to the effects observed in the CNS. Following the administration of the parent drug, MDL 100,907, both compounds were measured in the brain ECF and plasma. nih.gov

The findings from these studies revealed a significant difference in the ability of the two compounds to cross the blood-brain barrier (BBB). Research indicates that the BBB permeability of the parent compound, MDL 100,907, is more than four times greater than that of its metabolite, this compound. nih.gov Furthermore, the studies demonstrated that MDL 100,907 does not undergo substantial metabolism to this compound within the brain itself. nih.gov Consequently, after administration of MDL 100,907, the parent drug is the predominant active species found in the brain, especially at higher doses. nih.gov

Table 1: Comparative CNS Permeability

| Compound | Relative Blood-Brain Barrier (BBB) Permeability | Key Finding |

|---|---|---|

| MDL 100,907 | >4x that of this compound | Predominant active species in the brain post-administration. nih.gov |

| This compound | Lower than MDL 100,907 | Does not significantly form from MDL 100,907 within the brain. nih.gov |

The brain uptake of neuroactive compounds is often limited by efflux transporters at the BBB, such as P-glycoprotein (P-gp). scitechnol.comamegroups.cn P-gp is an ATP-dependent pump that actively transports a wide array of substances out of brain capillary endothelial cells and back into the bloodstream, thereby restricting their CNS entry. scitechnol.comamegroups.cn

Research into a radiolabeled derivative of this compound, known as [¹⁸F]MH.MZ, investigated the influence of P-gp on its brain distribution. nih.gov Studies using P-gp knockout mice (genetically engineered to lack the P-gp transporter) were compared with wild-type mice. The results showed that [¹⁸F]MH.MZ is indeed a substrate for P-gp. nih.gov In the P-gp knockout mice, brain concentrations of MH.MZ were found to be approximately five times higher than in the wild-type control animals. nih.gov This increased concentration was reflected in microPET imaging, which showed a two-fold increase in the standardized uptake values of [¹⁸F]MH.MZ in the frontal cortex of the knockout mice. nih.gov These findings provide clear evidence that P-gp plays a functional role in limiting the brain availability of this compound derivatives. nih.gov

Comparative Central Nervous System Distribution of MDL 100907 and this compound

Neuroimaging Applications Using Positron Emission Tomography (PET)

Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the in vivo quantification of neuroreceptors. This compound serves as a crucial precursor for the synthesis of PET radioligands designed to image 5-HT2A receptors in the brain. snmjournals.orguni-mainz.de

The development of PET tracers for the 5-HT2A receptor has involved creating derivatives of this compound that can be labeled with a positron-emitting radionuclide, most commonly fluorine-18 (B77423) (¹⁸F). uni-mainz.deresearchgate.net One such successful tracer is [¹⁸F]MH.MZ, which is synthesized from its desmethyl precursor, this compound.

The synthesis of [¹⁸F]MH.MZ is achieved through a process called ¹⁸F-fluoroalkylation. researchgate.net In this reaction, the hydroxyl group on the this compound precursor molecule is targeted. The key reagent used to introduce the fluorine-18 isotope is 2-[¹⁸F]fluoroethyltosylate ([¹⁸F]FETos). nih.govrsc.org

Table 2: Radiosynthesis of [¹⁸F]MH.MZ from this compound

| Parameter | Value/Description | Reference |

|---|---|---|

| Precursor | This compound | |

| Labeling Agent | 2-[¹⁸F]fluoroethyltosylate ([¹⁸F]FETos) | nih.govresearchgate.net |

| Reaction Type | ¹⁸F-fluoroalkylation | researchgate.net |

| Labeling Step Yield | ~90% | researchgate.netnih.gov |

| Overall Radiochemical Yield | 42% | researchgate.netnih.gov |

| Total Synthesis Time | ~100 minutes | researchgate.netnih.gov |

| Final Product | [¹⁸F]MH.MZ | researchgate.netnih.gov |

Table 3: Compound and PubChem CID Information

| Compound Name | PubChem CID |

|---|---|

| This compound | 9855561 |

| MDL 100,907 (Volinanserin) | 135413538 |

| 2-Fluoroethyl-p-toluenesulfonate (non-radioactive surrogate) | 77271 |

| Ketanserin (B1673593) | 3822 |

| Altanserin | 3033580 |

| [¹⁸F]MH.MZ | Not available |

Radiochemical Synthesis and Labeling of this compound Derivatives

Development of 18F-Radioligands for 5-HT2A Receptor Imaging (e.g., [(18)F]MHMZ)

The development of selective and high-affinity radioligands is crucial for the in vivo visualization of 5-HT2A receptors using Positron Emission Tomography (PET). A significant advancement in this area has been the creation of 18F-labeled analogs of potent 5-HT2A antagonists. One such key development is the synthesis of [(18)F]MHMZ, a fluorinated derivative of MDL 100,907, which utilizes this compound as a precursor.

The radiosynthesis of (R)-[(18)F]MH.MZ is achieved through the fluoroalkylation of its desmethyl precursor, this compound. nih.govwikidata.orgosf.io This process typically involves a two-step labeling method where [(18)F]-2-fluoroethyl tosylate ([(18)F]FETos) is first produced and then reacted with MDL 105725. nih.govosf.ioresearchgate.net This radiosynthesis has been automated for consistency and to meet Good Manufacturing Practice (GMP) standards. nih.gov

Table 1: Synthesis and In Vitro Binding of [(18)F]MHMZ

| Parameter | Value | Source(s) |

|---|---|---|

| Precursor | This compound | nih.govwikidata.orgosf.io |

| Labeling Method | Fluoroalkylation with [(18)F]FETos | osf.ioresearchgate.net |

| Radiochemical Purity | >97% | nih.govosf.io |

| Overall Radiochemical Yield | ~42% | researchgate.netuni-mainz.de |

| Synthesis Time | ~100 minutes | researchgate.netuni-mainz.de |

| Specific Activity | ~50 MBq/nmol | researchgate.netuni-mainz.de |

| In Vitro Binding Affinity (Ki) | 9.0 nM (racemic), 0.72 nM ((R)-enantiomer) | researchgate.netuni-mainz.denih.gov |

In Vivo PET Imaging Protocols and Data Acquisition

The in vivo evaluation of radioligands derived from this compound, such as [(18)F]MHMZ and [11C]MDL 100,907, has been conducted in various animal models using specific PET imaging protocols.

In rodents, microPET systems are commonly employed for dynamic brain imaging. For instance, in studies with Sprague Dawley rats using [(18)F]altanserin, animals underwent 180-minute PET scans with arterial blood sampling. nih.gov For [(18)F]MH.MZ, studies in rats involved intravenous injection followed by dynamic scanning to observe brain uptake and metabolism. nih.gov A study investigating the influence of P-glycoprotein (P-gp) on brain uptake used male mdr1a/1b double-knockout mice and wild-type controls. researchgate.netuni-mainz.de In this protocol, [(18)F]MH.MZ was administered intraperitoneally (~12 MBq), and after a 45-minute awake uptake period, a 10-minute static scan was performed. uni-mainz.de Images were reconstructed using a 3D maximum a posteriori (MAP) algorithm. uni-mainz.de

The findings from these studies revealed that [(18)F]MH.MZ is a substrate for the P-gp efflux transporter at the blood-brain barrier. researchgate.net In P-gp knockout mice, the brain concentration of MH.MZ was approximately 5-fold higher than in wild-type animals, leading to a 2-fold increase in the standardized uptake values (SUV) in the frontal cortex. researchgate.net A more detailed region of interest (ROI) analysis showed a ~20% increase in tracer uptake in the frontal cortex, ~15% in the thalamus, and ~15% in the hippocampus in P-gp knockout mice compared to wild-type mice, with no significant change in the cerebellum. uni-mainz.de This indicates that P-gp significantly limits the brain penetration of this radioligand. researchgate.net

Table 2: Small Animal PET Imaging Protocol and Findings for [(18)F]MH.MZ

| Parameter | Details | Source(s) |

|---|---|---|

| Animal Model | Sprague Dawley rats, mdr1a/1b double-knockout mice | nih.govuni-mainz.de |

| Scanner Type | microPET | nih.govresearchgate.net |

| Scan Duration | 10-minute static scan (mice), up to 180-minute dynamic scan (rats) | nih.govuni-mainz.de |

| Key Finding (P-gp KO mice) | ~5-fold higher brain concentration of MH.MZ vs. wild-type | researchgate.net |

| Frontal Cortex Uptake (P-gp KO) | ~20% increase vs. wild-type | uni-mainz.de |

Non-human primates, particularly rhesus monkeys, are valuable models for preclinical PET imaging due to their closer brain homology to humans. Studies with [11C]MDL 100,907 in rhesus monkeys have utilized dynamic PET scans lasting 90 to 120 minutes following an intravenous bolus injection of the radiotracer. wikipedia.org For these studies, animals are typically anesthetized and positioned in the scanner, and a transmission scan is performed for attenuation correction prior to the emission scan. wikipedia.org Arterial blood sampling is often conducted to obtain the input function for kinetic modeling. fishersci.be

PET studies in rhesus monkeys with [11C]MDL 100,907 have demonstrated that the radioligand readily enters the brain and shows a regional distribution consistent with the known density of 5-HT2A receptors, with high uptake in cortical regions and low uptake in the cerebellum. uni-mainz.de Blocking studies with unlabeled MDL 100,907 confirmed the specificity of the binding. fishersci.be A comparison between [18F]MDL100907 and [11C]Volinanserin in nonhuman primates concluded that the 18F-labeled version provided a better distribution and density image of 5-HT2A receptors. nih.gov

Small Animal PET Studies (e.g., Rodents, P-gp knockout mice)

Assessment of Specificity and Non-Specific Binding in PET Imaging

Ensuring that a PET radioligand binds specifically to its target receptor is critical for accurate interpretation of imaging data. This is typically assessed through blocking studies and by evaluating binding in a reference region.

Blocking studies involve pre-treating the subject with a high dose of a non-radiolabeled, selective antagonist for the target receptor. If the radioligand binding is specific, this pre-treatment will significantly reduce the PET signal in receptor-rich regions. For 5-HT2A receptor imaging, ketanserin is a commonly used blocking agent. positronmed.clwikipedia.orgwikipedia.org Studies with (R)-[(18)F]MH.MZ have shown that pre-treatment with ketanserin significantly reduces the binding potential in cortical regions and the hippocampus, confirming the 5-HT2A receptor specificity of the radioligand's binding. positronmed.cl

The cerebellum is widely used as a reference region for 5-HT2A PET studies because it has a negligible density of 5-HT2A receptors. wikipedia.orgnih.govpsychiatryonline.org The radioactivity measured in the cerebellum is therefore assumed to represent non-specific binding and the free concentration of the radioligand in the brain tissue. wikipedia.org The validity of the cerebellum as a reference region has been confirmed in studies with [11C]MDL 100,907, where blocking with mirtazapine (B1677164) did not cause significant changes in the radioligand's distribution volume in the cerebellum. nih.gov Similarly, with [(18)F]altanserin, the cerebellum has been used to approximate non-specific binding. psychiatryonline.org However, it is important to note that in some species, like pigs, significant 5-HT2A receptor binding has been found in the cerebellum, making it unsuitable as a reference region for those specific animal models. positronmed.cl

Behavioral Neuropharmacology Studies (Contextualized via 5-HT2A Antagonism)

The behavioral effects of 5-HT2A receptor antagonism have been investigated using selective antagonists like MDL 100,907, the parent compound of this compound. These studies provide insights into the potential therapeutic applications of such compounds.

One area of investigation is the interaction with dopamine (B1211576) systems and relevance to psychosis. For example, MDL 100,907 has been shown to reverse the locomotor stimulant effects of amphetamine in rats without affecting baseline locomotor activity itself. nih.govnih.gov It also antagonized the disruption of latent inhibition caused by amphetamine, a behavioral paradigm relevant to the cognitive deficits in schizophrenia. nih.gov In contrast to typical antipsychotics, MDL 100,907 did not produce catalepsy, a predictor of extrapyramidal side effects, nor did it block apomorphine-induced stereotypies. nih.gov Furthermore, studies have shown that the ability of atypical antipsychotics like clozapine (B1669256) and selective 5-HT2A antagonists like MDL 100,907 to inhibit phencyclidine (PCP)-induced hyperlocomotion is highly correlated with their affinity for the 5-HT2A receptor. nih.gov

These findings suggest that selective 5-HT2A antagonists like MDL 100,907 have a behavioral profile distinct from typical antipsychotics, potentially offering antipsychotic-like efficacy with a lower risk of motor side effects. nih.govnih.gov The ability of these compounds to modulate dopamine-dependent behaviors through a serotonergic mechanism highlights the complex interplay between these neurotransmitter systems. turkupetcentre.netnih.gov

Table 4: Summary of Behavioral Effects of MDL 100,907 (5-HT2A Antagonist)

| Behavioral Test | Drug Effect | Implication | Source(s) |

|---|---|---|---|

| Amphetamine-Induced Hyperlocomotion | Reverses the effect | Potential antipsychotic activity | nih.govnih.gov |

| Amphetamine-Induced Disruption of Latent Inhibition | Antagonizes the effect | Potential to improve cognitive deficits | nih.gov |

| Apomorphine-Induced Stereotypies | No effect | Low liability for extrapyramidal side effects | nih.gov |

| Catalepsy Induction | No effect | Low liability for extrapyramidal side effects | nih.gov |

| PCP-Induced Hyperlocomotion | Potent inhibition | Antipsychotic-like activity mediated by 5-HT2A antagonism | nih.gov |

Investigation of Effects on Sleep-Wake Architecture (indirectly through parent compound)

The influence of serotonergic systems, particularly the 5-HT2A receptor, on the regulation of sleep and wakefulness is a significant area of preclinical investigation. Research into the racemic compound's active enantiomer, a potent 5-HT2A receptor antagonist, provides indirect but valuable insight into the potential effects of this compound on sleep architecture.

In a study utilizing Wistar rats, the effects of the 5-HT2A antagonist MDL 100907 were compared against a vehicle control and other sleep-promoting agents. researchgate.net The findings indicated that MDL 100907 produced significant alterations in sleep patterns. researchgate.net Specifically, it led to more consolidated sleep, an increase in non-rapid eye movement (NREM) sleep, and an enhancement of electroencephalographic (EEG) delta power during NREM sleep. researchgate.net Unlike some other hypnotics, this 5-HT2A antagonist did not suppress rapid eye movement (REM) sleep. researchgate.net However, it was associated with a reduction in body temperature compared to the vehicle-injected control group. researchgate.net

Pharmacokinetic/pharmacodynamic (PK/PD) models have been developed to describe these effects. While some sleep agents showed a rebound effect several hours after administration, such phenomena were not observed with MDL 100907. wcop2012.org The data for MDL 100907's effects on sleep were best described by indirect response (IDR) or link models. wcop2012.org

These results underscore the role of 5-HT2A receptor modulation in NREM sleep and suggest its importance in sleep-wake regulation. researchgate.net

Table 1: Effects of the Parent Compound (MDL 100907) on Sleep-Wake Parameters in Rats

| Parameter | Finding | Citation |

| Sleep Consolidation | Increased | researchgate.net |

| Wakefulness | Decreased | researchgate.net |

| NREM Sleep | Increased | researchgate.net |

| REM Sleep | No significant effect | researchgate.net |

| EEG Delta Power (during NREM) | Increased | researchgate.net |

| Body Temperature | Reduced | researchgate.net |

| Rebound Effects | Not observed | wcop2012.org |

Relevance to Preclinical Models of Neuropsychiatric Disorders

The compound this compound and its related entities are significant tools in the preclinical investigation of neuropsychiatric disorders, primarily due to their interaction with key neurotransmitter systems implicated in these conditions. uni-mainz.demdpi.com The serotonergic system, and specifically the 5-HT2A receptor, is a central point of interest in the pathophysiology of disorders such as schizophrenia. uni-mainz.de Animal models are considered essential translational tools for bridging preclinical findings with clinical applications in psychiatric disorders. core.ac.uk

The utility of this compound stems from its nature as a racemic precursor to the highly selective 5-HT2A antagonist, MDL 100907, and its own properties as a glycine (B1666218) site antagonist at the N-methyl-D-aspartate (NMDA) receptor. uni-mainz.denih.gov

Role as a 5-HT2A Receptor Antagonist Progenitor: The 5-HT2A receptor's involvement in conditions like schizophrenia, Alzheimer's disease, and personality disorders makes it an important therapeutic and diagnostic target. uni-mainz.deresearchgate.net Preclinical research utilizes antagonists like MDL 100907 to probe the function of this receptor. researchgate.net Furthermore, radiolabeled versions of these molecules, synthesized from precursors like MDL 105725, are developed for use as positron emission tomography (PET) ligands. uni-mainz.deresearchgate.net These PET ligands allow for noninvasive in vivo imaging and quantification of 5-HT2A receptors in the brain, which can advance the understanding of disease mechanisms. uni-mainz.de

Relevance in Glutamatergic Models: this compound also acts as an antagonist at the glycine binding site of the NMDA receptor. nih.gov The glutamatergic system, particularly NMDA receptor hypofunction, is another major hypothesis in the etiology of schizophrenia, forming the basis for various pharmacological animal models of the disorder. mdpi.comwikipedia.org Antagonists targeting the NMDA receptor have shown potential therapeutic properties, including antidepressant-like and anxiolytic-like effects in preclinical studies. mdpi.com Notably, antagonists of the GluN1 subunit, which contains the glycine site, have demonstrated more favorable outcomes in preclinical models for anxiety and depression compared to antagonists targeting other subunits, which can produce significant side effects. mdpi.com The investigation of glycine site antagonists like this compound is therefore relevant for exploring novel therapeutic strategies for neuropsychiatric disorders with fewer limiting side effects. mdpi.comseattleneurosciences.com

Advanced Research Considerations and Future Perspectives

Methodological Advancements in Radioligand Development and Evaluation

The development of effective PET radioligands is a critical aspect of molecular imaging, enabling the non-invasive quantification of neuroreceptors in the living brain. mdpi.comnih.gov Research involving (+)-MDL 105725 has contributed to advancements in this area, particularly in optimizing radiolabeling techniques and addressing challenges related to brain penetrance.

Optimization of Radiochemical Yields and Specific Activity for PET Ligands

A key focus in developing PET tracers from this compound has been the optimization of radiochemical synthesis to ensure high yields and specific activity, which are crucial for successful imaging studies. uni-mainz.demdpi.com Researchers have successfully synthesized the 18F-labeled derivative, [18F]MHMZ, using this compound as the precursor.

A significant achievement in this process is the high specific activity obtained for [18F]MHMZ. Starting with approximately 3 GBq of [18F]fluoride, a specific activity of about 50 MBq/nmol can be achieved. uni-mainz.deresearchgate.netresearchgate.net High specific activity is essential for PET ligands to visualize receptor populations that are often present in low densities. mdpi.com The optimization of these radiochemical parameters ensures that [18F]MHMZ is a potent and selective serotonergic PET ligand suitable for use in small animal studies.

Table 1: Radiosynthesis Parameters for [18F]MHMZ from MDL 105725

| Parameter | Value | Source(s) |

|---|---|---|

| Precursor | This compound | uni-mainz.deresearchgate.net |

| Labeling Agent | 2-[18F]fluoroethyltosylate ([18F]FETos) | uni-mainz.deresearchgate.net |

| Radiochemical Yield | ~90% | researchgate.netresearchgate.net |

| Overall Radiochemical Yield | 42% | uni-mainz.deresearchgate.net |

| Synthesis Time | ~100 minutes | uni-mainz.deresearchgate.net |

| Specific Activity | ~50 MBq/nmol | uni-mainz.deresearchgate.netresearchgate.net |

| Starting Radioactivity | ~3 GBq | uni-mainz.deresearchgate.netresearchgate.net |

Strategies for Enhancing Blood-Brain Barrier Permeability of Radiotracers

A fundamental requirement for a successful central nervous system (CNS) PET radiotracer is its ability to cross the blood-brain barrier (BBB) to reach its target. mdpi.comnih.gov The BBB is a highly selective barrier that protects the brain, and many potential therapeutic and diagnostic agents fail due to insufficient penetration. nih.govmimetas.com

Studies comparing MDL 100,907 and its metabolite, this compound, have provided insights into the structural factors influencing BBB permeability. Research using in vivo microdialysis in rats revealed that the BBB permeability of the parent compound, MDL 100,907, is more than four times greater than that of this compound. nih.gov This highlights that even minor metabolic changes to a molecule's structure can significantly impact its ability to enter the brain.

General strategies for enhancing the BBB permeability of radiotracers focus on several molecular properties. These include:

Lipophilicity: A moderate degree of lipophilicity (logD value between 1 and 3) is generally desired. While higher lipophilicity can increase partitioning into the lipid membranes of the BBB, it can also lead to increased non-specific binding in the brain and peripheral tissues, and higher binding to plasma proteins, which reduces the free fraction available to cross the barrier. mdpi.comnih.gov

Molecular Weight: Lower molecular weight (generally under 500 Da) is favorable for passive diffusion across the BBB. nih.gov

Hydrogen Bonding Capacity: A lower capacity for forming hydrogen bonds can improve brain penetration. nih.gov

Interaction with Efflux Transporters: Avoiding recognition by efflux pumps like P-glycoprotein (P-gp) is critical, as these transporters actively remove substances from the brain. nih.gov

The development of radiotracers from this compound, such as [18F]MHMZ, implicitly considers these factors to create a molecule with promising in vivo characteristics for brain imaging.

Structural Activity Relationship Studies and Ligand Design for Serotonergic Receptors

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and drug design. They investigate how the chemical structure of a compound influences its biological activity. mdpi.commdpi.com In the context of serotonergic receptors, SAR studies are crucial for developing ligands with high affinity and selectivity for specific receptor subtypes, such as the 5-HT2A receptor. uni-mainz.demdpi.com

The compound this compound is itself a product of the metabolism of MDL 100,907, making the relationship between these two compounds a key point of SAR analysis. nih.gov MDL 100,907 is a highly selective 5-HT2A receptor antagonist. nih.gov Its active metabolite, this compound, retains the ability to bind to 5-HT2A receptors, as evidenced by its use as a precursor for the potent 5-HT2A PET ligand [18F]MHMZ, which has a high affinity (Ki = 9.0 nM) for the receptor. uni-mainz.de

The design of ligands for serotonergic receptors often involves modifying a core chemical scaffold to improve its pharmacological profile. For instance, the development of [18F]MHMZ involved the fluoroalkylation of the phenolic hydroxyl group of MDL 105725. uni-mainz.de This modification was designed to incorporate the positron-emitting fluorine-18 (B77423) isotope while maintaining high receptor affinity. The success of this strategy underscores the importance of understanding which parts of a molecule can be modified without losing the desired biological activity.

Potential for Translational Research in Clinical Neuroscience with 5-HT2A Radiotracers

Radiotracers targeting the 5-HT2A receptor, including those derived from the MDL 100,907/105725 scaffold, have significant potential for translational research in clinical neuroscience. mdpi.com PET imaging with these tracers allows for the in vivo quantification and mapping of 5-HT2A receptors in the human brain. nih.gov This capability is invaluable for studying the role of the serotonergic system in various neuropsychiatric and neurodegenerative disorders, such as schizophrenia, depression, and Alzheimer's disease. uni-mainz.dewikipedia.org

The use of 5-HT2A radiotracers like [11C]MDL 100907 and [18F]altanserin has already provided significant insights. uni-mainz.denih.govnih.gov These studies can:

Quantify Receptor Density: Determine the density of 5-HT2A receptors in different brain regions and how it might be altered in disease states.

Measure Receptor Occupancy: Assess the degree to which therapeutic drugs bind to and block 5-HT2A receptors at clinical doses. This is crucial for optimizing drug dosage and developing new medications.

Investigate Pathophysiology: Explore the involvement of 5-HT2A receptors in the underlying biology of brain disorders. For example, an age-related decline in brain 5-HT2A receptors has been observed using [11C]MDL 100907. nih.gov

The development of new tracers like [18F]MHMZ, which builds upon the chemistry of this compound, continues this line of research. The longer half-life of fluorine-18 (109.7 minutes) compared to carbon-11 (B1219553) (20.4 minutes) offers logistical advantages for clinical studies, allowing for longer scan times and distribution to centers without an on-site cyclotron.

Integration of this compound Research within Signal Transduction Pathways of 5-HT2A Receptors

While this compound is primarily utilized as a precursor for an antagonist radioligand, understanding the signal transduction pathways of its target, the 5-HT2A receptor, provides the context for its application. The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/G11 protein pathway. wikipedia.orgnih.gov

Activation of the 5-HT2A receptor by an agonist initiates the following cascade:

The receptor couples to the Gαq subunit of the G protein. wikipedia.org

This activates the enzyme phospholipase C (PLC). wikipedia.orgnih.gov

PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). wikipedia.orgnih.gov

IP3 diffuses into the cytoplasm and binds to receptors on the endoplasmic reticulum, causing the release of stored calcium (Ca2+) into the cytosol. nih.gov

DAG remains in the cell membrane and, along with the increased intracellular Ca2+, activates protein kinase C (PKC). wikipedia.orgnih.gov

This primary signaling pathway can lead to various downstream cellular responses. Additionally, 5-HT2A receptor activation can also stimulate other pathways, such as the phospholipase A2 pathway, which leads to the release of arachidonic acid. frontiersin.org

Research with antagonist radioligands derived from this compound allows for the quantification of the total number of available 5-HT2A receptors. By measuring receptor density and occupancy, researchers can infer the capacity of a particular brain region or patient to engage in this signaling. This information is critical for understanding how diseases or drugs might alter the functional state of the 5-HT2A receptor system.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing the purity and stereochemical integrity of (+)-MDL 105725 in preclinical studies?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) with chiral columns to confirm enantiomeric purity (>99%) and nuclear magnetic resonance (NMR) spectroscopy (e.g., H, C, and 2D-COSY) for structural elucidation. Mass spectrometry (HRMS) should validate molecular weight. For quantitative purity, combine elemental analysis with UV-Vis spectroscopy at λmax = 230 nm .

Q. How should researchers design initial in vitro assays to evaluate the biological activity of this compound?

- Methodological Answer : Prioritize receptor-binding assays (e.g., radioligand displacement for serotonin or dopamine receptors) using HEK-293 cells transfected with target receptors. Include positive controls (e.g., known agonists/antagonists) and negative controls (vehicle-only). Use dose-response curves (10<sup>−12</sup> to 10<sup>−6</sup> M) to calculate IC50 values. Validate results with triplicate experiments and statistical analysis (p < 0.05, ANOVA) .

Q. What criteria determine the selection of in vivo models for studying this compound’s pharmacokinetics?

- Methodological Answer : Choose species (e.g., Sprague-Dawley rats) with metabolic pathways analogous to humans. Administer this compound intravenously (1 mg/kg) and orally (5 mg/kg) to assess bioavailability. Collect plasma samples at 0, 1, 3, 6, and 24 hours post-administration. Analyze using LC-MS/MS to calculate AUC, Cmax, and t1/2. Compare with (±)-MDL 105725 to evaluate enantiomer-specific differences .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported efficacy across different in vivo neurobehavioral models?

- Methodological Answer : Conduct meta-analyses of dose-response data (e.g., forced swim test vs. tail suspension test) to identify confounding variables like strain-specific genetic factors or environmental stressors. Use multivariate regression to isolate the compound’s effect size. Replicate experiments under standardized conditions (e.g., circadian timing, ambient temperature) .

Q. What strategies optimize the synthetic yield of this compound while maintaining stereochemical purity at scale?

- Methodological Answer : Employ asymmetric catalysis (e.g., Sharpless epoxidation or Noyori hydrogenation) with chiral ligands (e.g., BINAP). Monitor reaction progress via chiral HPLC and optimize parameters (temperature, solvent polarity) using design-of-experiments (DoE) software. For scale-up, use continuous-flow reactors to minimize racemization .

Q. How should comparative studies between this compound and its enantiomer (±)-MDL 105725 be structured to assess target selectivity?

- Methodological Answer : Perform parallel in vitro assays (e.g., cAMP accumulation or calcium flux) for both enantiomers. Use computational docking simulations (AutoDock Vina) to compare binding poses in target receptors. Validate with X-ray crystallography of ligand-receptor complexes. Statistical significance (p < 0.01) must be demonstrated across ≥3 independent trials .

Q. What methodologies ensure reproducibility in this compound’s neuroprotective effects across independent laboratories?

- Methodological Answer : Adopt standardized protocols for cell culture (e.g., ATCC-certified SH-SY5Y cells) and animal models (e.g., MPTP-induced Parkinsonism in C57BL/6 mice). Share raw data and metadata (e.g., exact compound batch, instrument calibration logs) via FAIR-compliant repositories. Use inter-laboratory ring trials to validate key findings .

Data Management & Reporting

Q. How should researchers address discrepancies in this compound’s solubility data across published studies?

- Methodological Answer : Re-measure solubility in standardized buffers (PBS, pH 7.4) using nephelometry or UV-Vis spectroscopy. Compare with literature values, accounting for temperature (25°C vs. 37°C) and co-solvents (e.g., DMSO ≤0.1%). Publish full experimental conditions in supplementary materials to enable cross-study validation .

Q. What statistical approaches are recommended for analyzing non-linear dose-response relationships in this compound’s in vitro toxicity assays?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.